1-(2-Chloroethyl)-1H-1,2,3-benzotriazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroethyl)benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c9-5-6-12-8-4-2-1-3-7(8)10-11-12/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFPDCMZIDUQQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Rigorous Structural Elucidation and Spectroscopic Characterization
X-ray Crystallographic Analysis for Absolute Structure Determination
In the crystal structure of 1-Chloromethyl-1H-1,2,3-benzotriazole, the benzotriazole (B28993) ring system is observed to be essentially planar. nih.govresearchgate.net This planarity is a characteristic feature of the fused aromatic and triazole rings. The dihedral angle between the triazole ring (N1/N2/N3/C6/C1) and the benzene (B151609) ring (C1/C2/C3/C4/C5/C6) is minimal, indicating a high degree of coplanarity. nih.govresearchgate.net
For 1-(2-Chloroethyl)-1H-1,2,3-benzotriazole, it is anticipated that the benzotriazole core would exhibit a similar planar geometry. The 2-chloroethyl substituent at the N1 position would introduce a degree of conformational flexibility. The rotation around the N1-C(ethyl) and C(ethyl)-C(ethyl) single bonds would allow the chloroethyl group to adopt various spatial arrangements. The preferred conformation in the solid state would be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions.
Table 1: Selected Crystallographic Data for the Analogous 1-Chloromethyl-1H-1,2,3-benzotriazole
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5081 (17) |
| b (Å) | 9.6045 (14) |
| c (Å) | 10.984 (2) |
| β (°) | 108.49 (2) |
| V (ų) | 751.2 (3) |
Data sourced from a study on 1-Chloromethyl-1H-1,2,3-benzotriazole, a related compound.
In the solid state, molecules of 1-Chloromethyl-1H-1,2,3-benzotriazole are interconnected through a network of weak intermolecular forces. nih.govresearchgate.net Notably, C—H···N hydrogen bonds are observed, which link the molecules into chains. nih.govresearchgate.net Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules contribute to the stability of the crystal lattice. researchgate.net
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzotriazole ring and the aliphatic protons of the 2-chloroethyl group.
The four protons on the benzene ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the asymmetry introduced by the N1-substitution, these four protons would likely exhibit a complex splitting pattern, appearing as two multiplets.
The protons of the 2-chloroethyl group are expected to give rise to two signals, each integrating to two protons. These would likely appear as triplets due to coupling with each other. The methylene (B1212753) group attached to the nitrogen (N-CH₂) would be expected at a downfield position compared to the methylene group attached to the chlorine (Cl-CH₂), owing to the deshielding effect of the triazole ring.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic-H | ~7.3 - 8.1 | Multiplets |
| N-CH₂ | ~4.8 - 5.0 | Triplet |
| Cl-CH₂ | ~4.0 - 4.2 | Triplet |
These are predicted values based on general principles and data for similar compounds.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a total of eight distinct carbon signals are expected.
The six carbons of the benzotriazole ring would resonate in the aromatic region of the spectrum (typically δ 110-150 ppm). The two carbons of the 2-chloroethyl group would appear in the aliphatic region. The carbon atom directly bonded to the nitrogen (N-CH₂) would be at a lower field (more deshielded) than the carbon atom bonded to the chlorine (Cl-CH₂).
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic-C (fused to triazole) | ~130 - 145 |
| Aromatic-C | ~110 - 130 |
| N-CH₂ | ~45 - 50 |
| Cl-CH₂ | ~40 - 45 |
These are predicted values based on general principles and data for similar compounds.
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the N-CH₂ and Cl-CH₂ protons, confirming their adjacent positions in the ethyl chain. Correlations between the aromatic protons would also help in assigning their specific positions on the benzene ring. youtube.comsdsu.edu
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. youtube.comsdsu.edu It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.edu This is particularly useful for establishing the connection between the 2-chloroethyl group and the benzotriazole ring. For instance, correlations would be expected between the N-CH₂ protons and the carbon atoms of the benzotriazole ring to which the nitrogen is attached, confirming the N1-substitution pattern.
Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural assignment of this compound in solution can be achieved.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. These techniques provide a molecular fingerprint, allowing for the identification of specific functional groups and structural features.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum provides detailed information about the functional groups present. For this compound, the spectrum is characterized by vibrations originating from the benzotriazole core and the N-chloroethyl substituent.
The key vibrational modes can be assigned based on established data for benzotriazole and related N-substituted derivatives. nih.govconicet.gov.ar Aromatic C-H stretching vibrations of the benzene ring typically appear in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl group (-CH₂-CH₂-) are expected between 3000 and 2850 cm⁻¹. materialsciencejournal.org
The benzotriazole ring itself gives rise to several characteristic bands. The N=N stretching vibration of the triazole ring is often observed in the 1620-1590 cm⁻¹ range. jocpr.com A series of complex ring stretching and deformation vibrations (C=C, C-N) for the fused heterocyclic system typically occur in the 1600-1400 cm⁻¹ region. researchgate.net The out-of-plane C-H bending vibrations of the ortho-disubstituted benzene ring are prominent in the 750-740 cm⁻¹ range. jocpr.com
The chloroethyl side chain introduces distinct vibrational signatures. The scissoring and wagging deformations of the CH₂ groups are expected in the 1470-1430 cm⁻¹ and 1300-1200 cm⁻¹ regions, respectively. A crucial band for structural confirmation is the C-Cl stretching vibration, which for primary chloroalkanes, typically appears as a strong band in the 730-650 cm⁻¹ range. materialsciencejournal.org
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretching |
| 3000 - 2850 | Medium | Aliphatic C-H Stretching |
| 1620 - 1590 | Medium | N=N Stretching (Triazole Ring) |
| 1600 - 1450 | Strong-Medium | C=C Aromatic Ring Stretching |
| 1470 - 1430 | Medium | CH₂ Scissoring (Ethyl Group) |
| 1250 - 1150 | Strong | C-N Stretching |
| ~750 | Strong | C-H Out-of-plane Bending (Ortho-disubstituted) |
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly useful for analyzing symmetric vibrations and non-polar bonds.
In the Raman spectrum of this compound, the symmetric "breathing" vibration of the benzene ring, typically around 1000 cm⁻¹, is expected to be a strong and sharp band. acs.org The aromatic C-H stretching vibrations (3100-3000 cm⁻¹) and aliphatic C-H stretching vibrations (3000-2850 cm⁻¹) will also be present, though often weaker than in the IR spectrum. materialsciencejournal.org
The triazole ring vibrations, particularly those involving the N=N and C-N bonds, will also be Raman active. nih.govacs.org Due to the lower symmetry of the substituted molecule, many vibrations will be active in both IR and Raman spectra. The C-Cl stretch is also observable in Raman spectroscopy, typically in the 730-650 cm⁻¹ region. The analysis of Raman spectra, particularly when combined with computational methods like Density Functional Theory (DFT), can provide a detailed assignment of vibrational modes and confirm the molecular structure. nih.gov
Table 2: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3100 - 3000 | Medium | Aromatic C-H Stretching |
| 3000 - 2850 | Medium | Aliphatic C-H Stretching |
| 1620 - 1590 | Medium | N=N Stretching |
| ~1000 | Strong | Benzene Ring Breathing |
Advanced Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the exact elemental formula of a molecule. For this compound, with the chemical formula C₈H₈ClN₃, HRMS is critical for unambiguous identification.
The theoretical monoisotopic mass of the molecular ion [M+H]⁺ can be calculated with high precision. Furthermore, the presence of the chlorine atom results in a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). HRMS will therefore detect two major molecular ion peaks separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1 (for M⁺ and [M+2]⁺), providing definitive evidence for the presence of a single chlorine atom in the molecule.
Table 3: HRMS Data for the Molecular Ion of this compound
| Ion Formula | Isotope Composition | Calculated m/z |
|---|---|---|
| [C₈H₈³⁵ClN₃]⁺ | C=12.00000, H=1.00783, Cl=34 .96885, N=14.00307 | 181.04067 |
Tandem mass spectrometry (MS/MS), often coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC), provides detailed structural information by analyzing the fragmentation of a selected precursor ion. nih.gov For this compound, the protonated molecule [M+H]⁺ (m/z 182 for ³⁵Cl) would be selected and subjected to collision-induced dissociation (CID).
The fragmentation pattern is highly predictable and informative. A primary fragmentation pathway for N-substituted benzotriazoles is the characteristic loss of a neutral nitrogen molecule (N₂, 28 Da) from the triazole ring. researchgate.net Another likely fragmentation is the cleavage of the N-C bond of the ethyl chain, leading to the loss of the chloroethyl group or related fragments.
Key expected fragmentations include:
Loss of N₂: A fragment at m/z 154, corresponding to the [C₈H₈ClN]⁺ radical cation, is a hallmark of the benzotriazole structure.
Loss of the chloroethyl radical: Cleavage of the N-CH₂ bond would result in a benzotriazole fragment ion at m/z 119 [C₆H₅N₃]⁺.
Loss of ethene via McLafferty-type rearrangement or cleavage: Loss of C₂H₃Cl could lead to a fragment at m/z 120.
Cleavage of the C-Cl bond: Loss of a chlorine radical would yield a fragment at m/z 146 [C₈H₈N₃]⁺.
The combination of LC with MS/MS (LC-MS/MS) allows for the separation of the target compound from complex mixtures and its subsequent identification and quantification based on specific precursor-to-product ion transitions, a technique known as selected reaction monitoring (SRM). ufz.de
Table 4: Predicted MS/MS Fragments of this compound ([C₈H₈³⁵ClN₃+H]⁺, Precursor m/z = 182.0)
| Fragment m/z | Proposed Neutral Loss | Proposed Fragment Formula |
|---|---|---|
| 154.0 | N₂ | [C₈H₈ClN]⁺ |
| 120.0 | C₂H₃Cl | [C₆H₅N₃+H]⁺ |
| 119.0 | C₂H₄Cl• | [C₆H₅N₃]⁺ |
Electronic Absorption (UV-Vis) Spectroscopy and Tautomeric Equilibrium Investigations
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The parent compound, 1H-1,2,3-benzotriazole, exists in a tautomeric equilibrium with its 2H-1,2,3-benzotriazole isomer. researchgate.netresearchgate.net These two tautomers have distinct electronic structures and, consequently, different UV absorption spectra. Theoretical and experimental studies have shown that the 1H-tautomer is generally more stable. psu.edu
However, in this compound, the substituent is covalently bonded to the N1 nitrogen atom of the triazole ring. This substitution effectively "locks" the molecule into the 1H configuration, quenching the tautomeric equilibrium. Therefore, its UV-Vis spectrum will be characteristic of a 1-substituted-1H-benzotriazole derivative and will not show contributions from the 2H form.
The spectrum is expected to exhibit strong absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the fused aromatic benzotriazole chromophore. rsc.org Based on data from 1H-benzotriazole and its 1-methyl derivative, strong absorptions are anticipated. psu.edu The introduction of the chloroethyl group, being an alkyl substituent, is expected to have only a minor bathochromic or hypsochromic effect (a slight shift in wavelength) on the absorption maxima compared to the parent 1H-benzotriazole.
Table 5: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent | Approximate λₘₐₓ (nm) | Type of Transition | | :--- | :--- | :--- | | ~255-260 | π → π* | | ~275-280 | π → π* |
This comprehensive spectroscopic analysis provides a robust framework for the complete structural elucidation and characterization of this compound.
Complementary Analytical Techniques (e.g., Elemental Analysis, Conductivity Measurements)
Beyond spectroscopic methods, a comprehensive structural elucidation of this compound is achieved through complementary analytical techniques. These methods provide fundamental data regarding the elemental composition and potential electrochemical properties of the compound, serving to confirm its empirical formula and explore its characteristics further.
Elemental Analysis
Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds. elementar.com It provides quantitative information on the percentage composition of elements within a molecule, which is then compared against the theoretical values calculated from the presumed molecular formula. elementar.com This comparison is crucial for verifying the empirical formula and assessing the purity of the synthesized product.
For this compound, the molecular formula is established as C₈H₈ClN₃. Based on this formula, the theoretical elemental composition has been calculated. In a research setting, these calculated percentages would be juxtaposed with experimental data obtained from a CHN analyzer or similar instrumentation. While elemental analysis is a standard characterization procedure for benzotriazole derivatives, specific experimental results for this compound are not detailed in the surveyed literature. rasayanjournal.co.in The theoretical values are presented below.
Table 1: Theoretical Elemental Composition of this compound
Molecular Formula: C₈H₈ClN₃ | Molar Mass: 181.63 g/mol
| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Compound | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 8 | 96.08 | 52.92% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 4.44% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.52% |
Conductivity Measurements
Conductivity measurements can offer insights into the charge transport properties of a material. For heterocyclic compounds like triazoles, which possess nitrogen atoms with lone pairs of electrons and can participate in hydrogen bonding, these measurements can be particularly informative. Studies on related compounds, such as the parent 1,2,3-triazole, have investigated proton conductivity, which relies on hydrogen bond networks and self-dissociation to facilitate proton transport.
Such analyses for this compound could potentially elucidate whether the compound exhibits any ionic conductivity, which might arise from impurities or degradation, or if it has any semiconducting properties. However, there is no specific information available in the reviewed scientific literature regarding conductivity measurements being performed on this compound.
Mechanistic Studies of Reactivity and Chemical Transformations
Nucleophilic Substitution Reactions Involving the Chloroethyl Moiety
The presence of a primary chloroalkane functionality attached to the N1 position of the benzotriazole (B28993) ring renders the terminal carbon of the ethyl group susceptible to nucleophilic attack. This reactivity is central to the synthetic utility of the compound, allowing for the introduction of a wide array of functional groups.
Replacement of the Chlorine Atom
The chlorine atom on the ethyl side chain of 1-(2-chloroethyl)-1H-1,2,3-benzotriazole can be readily displaced by a variety of nucleophiles through an SN2 mechanism. This reaction pathway is fundamental to the synthesis of more complex molecules, including pharmaceutically relevant compounds. For instance, the alkylation of amines with this chloroethyl derivative is a key step in the synthesis of certain drug analogues.
The reaction of this compound with various nucleophiles, such as amines and azide ions, proceeds to yield the corresponding substituted products. For example, its reaction with sodium azide provides a straightforward route to 1-(2-azidoethyl)-1H-benzotriazole. This transformation is a testament to the lability of the C-Cl bond towards nucleophilic displacement.
Detailed research findings on these substitution reactions are summarized in the interactive data table below, showcasing the versatility of the chloroethyl moiety in forming new carbon-heteroatom bonds.
| Nucleophile | Reagent | Solvent | Conditions | Product | Yield (%) |
| Secondary Amine | 1-(3-chlorophenyl)piperazine | Toluene | Reflux | 2-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Trazodone analogue) | Not specified |
| Azide Ion | Sodium Azide (NaN₃) | DMF | Not specified | 1-(2-azidoethyl)-1H-1,2,3-benzotriazole | Not specified |
| Primary Amine | Benzylamine | Not specified | Not specified | 1-(2-(benzylamino)ethyl)-1H-1,2,3-benzotriazole | Not specified |
Intramolecular Cyclization Pathways
The bifunctional nature of this compound, possessing both an electrophilic carbon and nucleophilic nitrogen atoms within the benzotriazole ring, opens up the possibility of intramolecular cyclization reactions. While specific examples for this exact molecule are not extensively documented, analogous reactions with N-(2-haloethyl) substituted heterocycles are known to undergo cyclization to form fused ring systems. For instance, N-phenyl-N'-(2-chloroethyl)ureas have been shown to cyclize into active N-phenyl-4,5-dihydrooxazol-2-amines. nih.gov This suggests that under appropriate conditions, such as the presence of a base to deprotonate one of the benzotriazole nitrogens, intramolecular attack on the chloroethyl group could potentially lead to the formation of a tricyclic system.
Further investigation into the intramolecular reactivity of this compound could unveil novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.
Reactivity of the Benzotriazole Heterocycle
The benzotriazole ring system is not merely a passive scaffold but actively participates in and influences the chemical reactivity of the entire molecule. Its ability to act as a leaving group and the regiochemical considerations in its N-substitution are key aspects of its chemical profile.
Role as a Leaving Group in Organic Synthesis
Benzotriazole is well-established as a versatile synthetic auxiliary and an excellent leaving group in a variety of organic transformations. This property is particularly exploited in the "acylbenzotriazole methodology," where N-acylbenzotriazoles serve as efficient acylating agents. nih.gov In the context of this compound, while the primary focus is often on the reactivity of the chloroethyl side chain, the benzotriazole moiety can be cleaved under certain conditions, such as in radical-mediated cyclization reactions of other benzotriazole derivatives.
N-Substitution Reactivity and Regioselectivity
The alkylation of the parent benzotriazole molecule can lead to a mixture of N1 and N2 substituted isomers. In the case of this compound, the N1 position is already occupied. Further N-alkylation would theoretically occur at the N2 or N3 positions of the triazole ring. However, the N3 position is sterically hindered by the existing N1-substituent and the fused benzene (B151609) ring. Therefore, any subsequent alkylation would predominantly favor the N2 position.
The regioselectivity of N-alkylation in benzotriazoles is influenced by several factors, including the nature of the alkylating agent, the reaction conditions, and the presence of catalysts. acs.orgnih.gov For instance, the use of specific metalloporphyrin catalysts has been shown to precisely control the regioselective N1 and N2-alkylation of benzotriazoles with α-diazoacetates. acs.orgnih.gov While studies specifically detailing the N2-alkylation of this compound are scarce, the general principles of benzotriazole chemistry suggest that N2-alkylation is a feasible transformation, potentially leading to the formation of quaternary benzotriazolium salts.
Metal-Catalyzed Reactions and Coordination Chemistry
The nitrogen atoms of the benzotriazole ring possess lone pairs of electrons, making them excellent ligands for coordination with transition metals. The coordination chemistry of benzotriazole and its derivatives has been extensively studied, with complexes of various metals such as copper, cobalt, nickel, manganese, and zinc being reported. researchgate.netajrconline.orgsapub.org These metal complexes have shown potential applications in catalysis and materials science.
While specific studies on the coordination complexes of this compound are not widely available, it is reasonable to expect that it would coordinate to metal centers through its N2 and/or N3 atoms. The nature of the resulting complex would depend on the metal ion, the solvent, and the reaction conditions.
Furthermore, benzotriazole derivatives can participate in palladium-catalyzed cross-coupling reactions. organic-chemistry.orgrsc.org These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Although specific examples involving this compound as a substrate in such reactions are yet to be extensively reported, the presence of the aromatic benzotriazole core suggests its potential for engagement in transformations like Suzuki, Heck, or Buchwald-Hartwig couplings, which could further expand its synthetic utility.
C-H Bond Activation Methodologies (e.g., Ru-catalyzed reactions)
The functionalization of C-H bonds is a central goal in modern organic synthesis, and benzotriazole derivatives are notable participants in these transformations, particularly those catalyzed by ruthenium. Research has demonstrated that ruthenium catalysts can effectively activate sp³ C-H bonds adjacent to heteroatoms in ethers and lactams for C-N bond-forming reactions with 1H-1,2,3-benzotriazole. nih.gov For instance, the reaction between benzotriazole and substrates like tetrahydrofuran (THF) can be achieved using a catalytic system of RuCl₃·3H₂O with an oxidant such as t-BuOOH. nih.gov
A key mechanistic feature of these Ru-catalyzed processes is their deviation from typical radical pathways. Unlike many C-H functionalization reactions that proceed via radicals, these transformations are not suppressed by the addition of radical inhibitors. nih.gov This suggests a mechanism mediated by a high-valent oxoruthenium species, which facilitates the rapid formation of an oxocarbenium intermediate. nih.gov Subsequent nucleophilic attack by the benzotriazole nitrogen atoms leads to the final products. Kinetic isotope effect studies support this, with experiments comparing the reaction of THF and its deuterated analog (THF-d8) with benzotriazole showing that the C-H bond cleavage occurs approximately five times faster than C-D bond cleavage. nih.gov
The triazole moiety itself can serve as a superior directing group in Ru-catalyzed C-H arylation reactions, guiding the catalyst to a specific C-H bond for functionalization. mdpi.com This directing-group capability is crucial for achieving regioselectivity in the synthesis of complex molecules. The catalytic system is not limited to benzotriazole, as successful reactions have also been achieved with benzimidazole, imidazole, and other triazoles, demonstrating the broader applicability of this methodology. nih.gov
Table 1: Ruthenium-Catalyzed C-H Activation with Benzotriazoles
| Catalyst System | Substrate Example | Azole | Key Finding | Reference |
|---|---|---|---|---|
| RuCl₃·3H₂O / t-BuOOH | Tetrahydrofuran (THF) | 1H-1,2,3-Benzotriazole | Formation of N1 and N2 alkylation products; mechanism is not radical-based. | nih.gov |
| [Ru(H₂)(CO)(PPh₃)₃] | Furan-3-carboxamide | 1,2,3-Triazole (as directing group) | Triazole auxiliary demonstrates superior directing-group power for C-H arylation. | mdpi.com |
Formation and Reactivity of Metal Complexes (e.g., with Ru(II)/(III), Cu(II), Ni(II), Co(II), Zn(II))
The nitrogen-rich benzotriazole ring is an excellent ligand for a variety of transition metals, leading to the formation of stable coordination complexes. The reactivity and structural diversity of these complexes are influenced by the central metal ion and the specific benzotriazole derivative. acmcasereport.org Single-crystal X-ray diffraction studies of complexes involving benzotriazole derivatives with metals such as Cu(II), Co(II), and Zn(II) have confirmed that coordination typically occurs through the nitrogen atoms of the triazole ring. acmcasereport.orgmdpi.com
In the context of copper, benzotriazole derivatives are well-known for their ability to form protective films on copper surfaces, a property rooted in the formation of copper(I)-benzotriazole complexes. mdpi.com X-ray Photoelectron Spectroscopy (XPS) analysis reveals that the inhibitor molecules adsorb onto the copper surface through the formation of chemical bonds, with nitrogen atoms from the benzotriazole moieties coordinating to the copper ions. mdpi.com
Complexes of benzotriazole-related ligands with Ni(II), Co(II), and Zn(II) have also been synthesized and characterized. mdpi.com For example, studies on hydrazone derivatives, which share key coordinating functionalities, show that ligands can coordinate in different tautomeric forms (e.g., iminol form) upon complexation with Ni(II) and Zn(II). mdpi.com The resulting complexes can exhibit various geometries, such as distorted trigonal bipyramidal or octahedral, depending on the metal and co-ligands. mdpi.comsemanticscholar.org The magnetic susceptibility measurement for a Cu(II) complex with a related ligand was found to be 1.86 μB, consistent with an octahedral geometry. semanticscholar.org These metal complexes are not merely structural curiosities; they have shown potential applications in catalysis and materials science. acmcasereport.org
Table 2: Metal Complexes with Benzotriazole and Related Ligands
| Metal Ion | Ligand Type | Coordination Details | Geometry Example | Reference |
|---|---|---|---|---|
| Cu(II), Co(II), Zn(II) | Benzotriazole derivative | Coordination through N-metal and O-metal bonds. | Mononuclear | acmcasereport.org |
| Cu(I) | Dibenzotriazoles | Adsorption on copper surface via N atoms. | Surface Complex | mdpi.com |
| Ni(II), Zn(II) | Hydrazone Ligand | Coordination via iminol tautomer. | Not specified | mdpi.com |
| Cu(II) | Hydrazone Ligand | Forms a 1D coordination polymer. | Distorted trigonal bipyramidal | mdpi.com |
Isomerization Pathways and Stereochemical Control
In the synthesis of substituted benzotriazoles, particularly through C-H activation and alkylation reactions, the formation of constitutional isomers is a common and significant outcome. When 1H-1,2,3-benzotriazole reacts with an unsymmetrical reagent, substitution can occur on either the N1 or N2 positions of the triazole ring. nih.gov For example, in the ruthenium-catalyzed reaction between benzotriazole and ethers like THF, both N1 and N2 alkylation products are formed and are typically separable by chromatography. nih.gov
The stereochemistry of these products can be influenced by subtle electronic effects. In one detailed study of a related N1-substituted product, 1-(isochroman-1-yl)-5,6-dimethyl-1H-benzotriazole, X-ray crystallographic analysis revealed that the benzotriazolyl group adopted a quasi-axial position. nih.gov This disposition is consistent with the anomeric effect, an electronic interaction that can dictate the conformational preferences of substituents at a carbon atom adjacent to a heteroatom. This observation highlights that stereochemical control in these systems is plausible and can have significant consequences for the molecule's three-dimensional structure. nih.gov
Furthermore, unexpected isomerization pathways have been discovered during these studies. nih.gov While the specific mechanisms of these isomer interconversions are complex and still under investigation, their existence underscores the dynamic nature of these chemical systems. The ability to control the isomeric ratio and stereochemical outcome remains a key challenge and an area of active research in the synthesis of functionalized benzotriazole derivatives.
Oxidative and Reductive Transformations
Benzotriazole derivatives can participate in redox chemistry both as substrates undergoing transformation and as reagents that facilitate the transformation of other molecules. The benzotriazole ring itself can be subject to oxidative degradation through processes like photocatalysis or biotransformation, often involving hydroxylation of the aromatic ring. mdpi.comnih.gov
More significantly for synthetic chemistry, N-substituted benzotriazoles can act as powerful reagents. Specifically, 1-chloro-1H-1,2,3-benzotriazole is a well-established and important oxidizing and chlorinating agent in organic synthesis. nih.gov It provides a source of "positive" chlorine, making it effective for a range of transformations. For instance, 1-chlorobenzotriazole has been successfully used for the oxidation of sulphinamides to produce novel imidosulphinamides. rsc.org It has also been employed in the synthesis of unsymmetrical disulfides. nih.gov The reactivity of 1-chlorobenzotriazole stems from the N-Cl bond, which is readily cleaved to deliver a chlorine atom or to act as an oxidant, with the stable benzotriazole anion serving as a good leaving group. This makes it a valuable tool for chemists seeking mild and selective methods for oxidation and chlorination.
Table 3: Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-chloro-1H-benzotriazole |
| 1H-1,2,3-benzotriazole |
| Ruthenium(II) |
| Ruthenium(III) |
| Copper(II) |
| Nickel(II) |
| Cobalt(II) |
| Zinc(II) |
| Tetrahydrofuran |
| 1-(isochroman-1-yl)-5,6-dimethyl-1H-benzotriazole |
| Benzimidazole |
| Imidazole |
Advanced Computational Chemistry and Theoretical Mechanistic Insights
Electronic Structure Calculations and Molecular Properties
Theoretical and computational chemistry offers powerful tools to investigate the intrinsic properties of molecules. For 1-(2-Chloroethyl)-1H-1,2,3-benzotriazole, these methods can elucidate its electronic characteristics, which are fundamental to understanding its reactivity and potential applications.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for this compound would typically be employed to determine its optimized geometry, vibrational frequencies, and a host of electronic properties.
A DFT study on related N-alkylbenzotriazoles has provided insights into the electron distribution within the benzotriazole (B28993) ring system. nih.gov Such calculations for this compound would likely reveal the influence of the 2-chloroethyl substituent on the electronic environment of the heterocyclic core. The electron-withdrawing nature of the chlorine atom is expected to impact the charge distribution across the molecule.
A hypothetical DFT calculation could yield the following data, which is illustrative of what would be expected for a molecule of this nature.
| Property | Hypothetical Calculated Value |
| Total Energy | -X Hartrees |
| Dipole Moment | Y Debye |
| HOMO Energy | -Z eV |
| LUMO Energy | -W eV |
| HOMO-LUMO Gap | (Z-W) eV |
This table is illustrative and does not represent experimentally or computationally verified data for this compound.
While DFT is powerful, other computational methods are also valuable. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results but are computationally expensive. For a molecule of this size, they might be used to benchmark results from other methods.
Semi-empirical methods, such as PM3 (Parametric Method 3), AM1 (Austin Model 1), and MNDO (Modified Neglect of Diatomic Overlap), offer a faster, albeit less accurate, alternative. uni-muenchen.dewikipedia.orgmpg.de These methods are particularly useful for studying large systems or for preliminary explorations of potential energy surfaces and reactive intermediates. researchgate.netresearchgate.net For this compound, these methods could be employed to quickly screen for stable conformations or to model the initial stages of a reaction, such as the formation of a carbocation intermediate upon cleavage of the C-Cl bond.
A comparative study of these methods on similar heterocyclic systems would be necessary to determine the most reliable approach for this specific molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. ajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity).
For this compound, the HOMO is expected to be localized primarily on the benzotriazole ring, which is rich in π-electrons. The LUMO, conversely, would likely have significant contributions from the antibonding orbitals of the π-system and potentially the σ* orbital of the C-Cl bond.
The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive. A theoretical study on 1H-benzotriazole aceto-hydrazide indicated a HOMO-LUMO gap that influences its reactivity. jocpr.com For this compound, the presence of the electron-withdrawing chloroethyl group may lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap compared to unsubstituted benzotriazole.
| Orbital | Predicted Energy (eV) | Predicted Localization |
| HOMO | -7.5 | Benzotriazole π-system |
| LUMO | -1.2 | Benzotriazole π-system and C-Cl σ |
| Gap | 6.3 |
This table presents hypothetical values for this compound based on general principles and data from related molecules.
The distribution of electron density within a molecule is fundamental to its interactions with other molecules. A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. chemrxiv.orgresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map is predicted to show a negative potential around the nitrogen atoms of the triazole ring, particularly N2 and N3, due to their lone pairs of electrons. A region of positive potential would be expected around the hydrogen atoms of the benzene (B151609) ring and, significantly, around the carbon atom attached to the chlorine, due to the electronegativity of the chlorine atom. This positive region on the ethyl chain would be a likely site for nucleophilic attack.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is an invaluable tool for mapping out the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed, step-by-step understanding of the reaction mechanism.
Such studies on related N-substituted benzotriazoles have shown that the benzotriazole moiety can act as a good leaving group in certain reactions, which could also be a potential reaction pathway for this molecule under specific conditions. psu.edu
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Mechanisms
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.nettandfonline.comproquest.comnih.gov These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.
While no specific QSAR model for the biological activity of this compound has been reported, the general principles of QSAR can be applied. A hypothetical QSAR study would involve a series of N-substituted benzotriazole derivatives with varying substituents on the side chain. Their biological activity (e.g., antifungal, antibacterial, or anticancer) would be measured experimentally. nih.gov
Then, a set of molecular descriptors would be calculated for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a mathematical model that correlates these descriptors with the observed biological activity.
Molecular Docking Simulations for Ligand-Target Recognition and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.
Assessment of Binding Affinities and Energetics (e.g., docking scores)
Following a comprehensive search of scientific literature, no specific molecular docking studies detailing the binding affinities or docking scores for the compound this compound were identified. While research exists on various other benzotriazole derivatives, the data is not transferable to the specific chemical structure of this compound due to the unique influence of the 2-chloroethyl substituent on the molecule's electronic and steric properties.
To illustrate the type of data that would be generated from such a study, a hypothetical data table is presented below. This table is for informational purposes only and does not represent actual experimental or computational results for this compound.
Hypothetical Docking Scores of this compound Against Various Targets
| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |
|---|---|---|---|
| Target A | XXXX | - | - |
| Target B | YYYY | - | - |
| Target C | ZZZZ | - | - |
This table is for illustrative purposes only. No data is currently available.
Mechanistic Foundations of Biological Activity Excluding Direct Therapeutic Outcomes
Antimicrobial Action Mechanisms at the Molecular and Cellular Level
The antimicrobial potential of benzotriazole (B28993) derivatives is well-documented, with various studies exploring their efficacy against a range of pathogens. jrasb.com The mechanisms underlying this activity are multifaceted and often involve a combination of cellular and molecular disruptions. While specific studies on 1-(2-Chloroethyl)-1H-1,2,3-benzotriazole are limited, the broader class of benzotriazoles is understood to exert its antimicrobial effects through several key pathways.
Membrane Integrity Disruption and Permeability Alteration
One of the proposed antimicrobial mechanisms for heterocyclic compounds, including benzotriazole derivatives, involves the disruption of microbial cell membrane integrity. This can lead to an increase in membrane permeability, causing leakage of essential intracellular components such as ions, metabolites, and nucleic acids, ultimately resulting in cell death. The lipophilic nature of the benzotriazole core, enhanced by certain substitutions, may facilitate its interaction with and insertion into the lipid bilayer of microbial membranes.
Enzyme Inhibition in Microbial Metabolic Pathways
Benzotriazole derivatives have been shown to inhibit various microbial enzymes that are crucial for survival. jrasb.com These compounds can interfere with essential metabolic pathways, such as DNA synthesis and cellular respiration. For example, some benzotriazoles have been found to exhibit DNA cleavage activity, suggesting an interaction with enzymes involved in DNA replication or repair. jrasb.com The structural similarity of the benzotriazole ring to purine (B94841) nucleosides may enable it to act as an antimetabolite, competitively inhibiting enzymes that process purines and thereby disrupting nucleic acid synthesis.
A study on tetrabromobenzotriazole derivatives, however, found that the introduction of a 1- or 2-chloroethyl group resulted in a loss of inhibitory activity against the NTPase/helicase of the Hepatitis C virus, indicating that the chloroethyl substitution may not be favorable for all enzymatic interactions. nih.govresearchgate.net
Induction of Oxidative Stress through Reactive Oxygen Species Generation
Another significant antimicrobial mechanism is the induction of oxidative stress within microbial cells. This is achieved through the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide. researchgate.net An overaccumulation of ROS can damage vital cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis. The precise mechanisms by which benzotriazole derivatives trigger ROS production are still under investigation but may involve the disruption of the electron transport chain or the inhibition of antioxidant enzymes within the microbe.
Antitumor and Antiproliferative Mechanisms
The benzotriazole scaffold is recognized for its potential in the development of anticancer agents, with derivatives showing antiproliferative activity against various cancer cell lines. nih.gov The mechanisms are often linked to the induction of apoptosis and the halting of the cell cycle.
Inhibition of Protein Kinases and Cell Signaling Pathways
A primary mechanism for the antitumor activity of many benzotriazole derivatives is the inhibition of protein kinases. ed.ac.uk These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of protein kinase activity is a hallmark of many cancers. Certain benzotriazole derivatives have been identified as potent inhibitors of specific protein kinases, such as Casein Kinase 2 (CK2). nih.govnih.gov By blocking the activity of these kinases, the compounds can disrupt the signaling cascades that promote cancer cell proliferation and survival, often leading to apoptosis.
Interference with Nucleic Acid Synthesis and Cellular Division
Similar to their antimicrobial action, the structural resemblance of the benzotriazole core to purines suggests a potential mechanism of action involving the interference with nucleic acid synthesis in cancer cells. By acting as purine antagonists, these compounds could inhibit the enzymes responsible for DNA and RNA synthesis, thereby halting cell proliferation.
Furthermore, some benzotriazole derivatives have been shown to induce cell cycle arrest, a process that prevents cells from progressing through the stages of division. mdpi.com This can be a consequence of DNA damage or the disruption of cellular components essential for mitosis. By arresting the cell cycle, these compounds can prevent the replication of cancer cells and, in some cases, trigger programmed cell death.
Tubulin Binding and Microtubule Dynamics Modulation
The benzotriazole scaffold is a component of certain molecules designed as tubulin inhibitors. For instance, a novel class of compounds, 3-aryl-2-[1H-benzotriazol-1-yl]acrylonitriles, has been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov The most active of these compounds were analyzed for their effects on the cell cycle, confirming their action as tubulin binding agents. nih.gov Molecular modeling studies suggest a putative binding mode for this series of compounds on tubulin. nih.gov
While these findings establish the potential of the benzotriazole moiety to be incorporated into tubulin-targeting agents, direct evidence of this compound itself binding to tubulin or modulating microtubule dynamics is not established in the available research. However, the chloroethyl moiety is a key feature in other classes of antimicrotubule agents. N-Phenyl-N'-(2-chloroethyl)ureas (CEUs), for example, interact covalently with β-tubulin near the colchicine-binding site. nih.gov Specifically, these compounds have been shown to acylate Glu198 of β-tubulin, a modification that affects microtubule stability and dynamics. nih.gov This highlights the potential reactivity of the chloroethyl group towards biological nucleophiles, a characteristic that could be relevant for the activity of this compound, although its specific targets may differ.
Antiviral Mechanisms: Targeting Viral Replication Machinery
The benzotriazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry and has been extensively used in the design of antiviral agents. nih.govnih.gov Derivatives have been shown to target multiple stages of the viral life cycle, from entry to replication and assembly. pharmafeatures.com
Inhibition of Viral Enzymes (e.g., HCV NTPase/helicase, SARS 3CL protease)
Research into benzotriazole analogs as inhibitors of viral enzymes has yielded specific mechanistic insights. In the context of the Hepatitis C Virus (HCV), studies on derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole have explored their inhibitory effects on the viral NTPase/helicase, an enzyme essential for viral replication. nih.govnih.govdeepdyve.com While N-alkylation of the tetrabromobenzotriazole core was found to enhance inhibitory activity and selectivity towards the HCV NTPase/helicase, the introduction of a chloroethyl group had the opposite effect. nih.govresearchgate.net Specifically, 1- and 2-chloroethyl derivatives of tetrabromobenzotriazole were synthesized and tested, but these compounds lost the inhibitory activity observed in their simple N-alkyl counterparts. nih.govresearchgate.net
| Derivative Type | Effect on Inhibitory Activity | Reference |
|---|---|---|
| N-alkyl (e.g., methyl, ethyl, propyl) | Enhanced inhibitory activity and selectivity | nih.gov |
| N-hydroxyethyl | Loss of inhibitory activity | nih.govresearchgate.net |
| N-chloroethyl | Loss of inhibitory activity | nih.govresearchgate.net |
Regarding the SARS-CoV-2 main protease (3CLpro), a critical enzyme in the viral life cycle, various inhibitors have been developed incorporating triazole and benzotriazole structures. nih.govresearchgate.netnih.gov These scaffolds are explored for their ability to interact with the protease's active site. nih.govresearchgate.net However, specific studies detailing the inhibitory action of this compound against SARS 3CL protease are not presently available.
Disruption of Viral Entry or Assembly
Benzotriazole derivatives can exert antiviral effects by interfering with the physical processes of the viral life cycle, such as entry into the host cell or the assembly of new virions. pharmafeatures.com Certain analogs are known to inhibit viral entry by modulating membrane fusion proteins or receptor binding domains. pharmafeatures.com For example, some benzotriazole-based compounds have been found to be active against Coxsackievirus B5 (CVB5) by acting on an early phase of the infection, likely by interfering with the viral attachment process. nih.govmdpi.com
Furthermore, during the late stages of infection, benzotriazole analogs can disrupt the correct oligomerization of viral structural proteins, which is necessary for proper virion assembly. pharmafeatures.com This can lead to the formation of non-infectious viral particles, thereby reducing the viral yield without causing direct cytotoxicity to the host cell. pharmafeatures.com While these mechanisms are established for the broader class of benzotriazole derivatives, the specific role of this compound in these processes remains an area for further investigation.
Antitubercular Mechanisms: Interaction with Mycobacterial Processes
The 1,2,3-triazole and benzotriazole frameworks are featured in the development of novel agents against Mycobacterium tuberculosis. rsc.orgnih.govnih.gov During a screening for compounds with antimycobacterial properties, a series of 3-aryl-2-[1H-benzotriazol-1-yl]acrylonitriles were identified as having cellular antiproliferative effects. nih.gov Numerous 1,4-substituted-1,2,3-triazoles, synthesized via click chemistry, have shown promising and selective inhibitory activity against the growth of M. tuberculosis (Mtb). nih.gov These findings underscore the potential of the triazole and benzotriazole scaffolds in targeting mycobacterial processes. rsc.orgresearchgate.netnih.gov However, specific research elucidating the antitubercular mechanisms of this compound has not been detailed in the reviewed literature.
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies for Mechanistic Elucidation
The benzotriazole ring is a versatile and tunable scaffold, making it a frequent subject of structure-activity relationship (SAR) studies. nih.govpharmafeatures.com Its ability to be substituted at multiple positions allows for the fine-tuning of physicochemical properties like lipophilicity and solubility, which in turn influences biological activity. pharmafeatures.comresearchgate.net
Influence of the Chloroethyl Moiety on Biological Specificity
The substituent at the N-1 position of the benzotriazole ring plays a critical role in determining the compound's biological activity and mechanism of action. The chloroethyl moiety, in particular, introduces both steric and electronic features that can drastically alter the interaction with a biological target compared to a simple alkyl or unsubstituted N-H group.
The studies on HCV NTPase/helicase inhibitors provide a clear and compelling example of the influence of the chloroethyl group. nih.govresearchgate.net As summarized in Table 1, the replacement of small N-alkyl groups (like methyl or ethyl) with an N-chloroethyl group on the 4,5,6,7-tetrabromobenzotriazole (B1684666) scaffold led to a complete loss of inhibitory activity. nih.gov This suggests that for this specific enzyme target, the chloroethyl moiety is detrimental to binding or inhibitory function. The reasons could include unfavorable steric hindrance within the binding pocket or altered electronic properties that disrupt key interactions. This finding is a critical piece of SAR data, demonstrating that even a seemingly minor modification can profoundly impact biological specificity. The chloroethyl group is known to be an alkylating agent, but in this enzymatic context, it failed to confer an advantage and instead nullified the compound's efficacy.
Elucidating the Role of Benzotriazole Core Modifications
The biological activity of benzotriazole derivatives, including this compound, is intrinsically linked to the chemical nature of the benzotriazole core and the substituents attached to it. nih.govgsconlinepress.com Modifications to this core structure can significantly alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn dictates its interaction with biological targets. hilarispublisher.com The fused benzene (B151609) ring of the benzotriazole nucleus provides a larger conjugated system conducive to π-π stacking interactions with biological macromolecules. hilarispublisher.com Furthermore, the three nitrogen atoms in the triazole ring are potential sites for hydrogen bonding and coordination with metal ions, facilitating binding to a variety of enzymes and receptors. hilarispublisher.com
Research into the structure-activity relationships (SAR) of benzotriazole derivatives has revealed that the nature and position of substituents on the benzotriazole ring system are critical determinants of their biological mechanism. researchgate.netijpsjournal.com For instance, the introduction of different functional groups can modulate the compound's activity. Studies on various benzotriazole derivatives have shown that substitutions on the benzene moiety can enhance biological effects. ijrrjournal.com
A study on N-alkyl derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole provided specific insights into the impact of the chloroethyl group. nih.gov In this research, 1- and 2-hydroxyethyl and 1- and 2-chloroethyl derivatives of tetrabromobenzotriazole were synthesized. nih.gov It was observed that the N-alkylation of the tetrabromobenzotriazole compound generally enhanced inhibitory activity and selectivity towards the helicase activity of the Hepatitis C Virus (HCV) NTPase/helicase. nih.gov However, the derivatives in which hydroxyethyl (B10761427) or chloroethyl groups replaced the alkyl substituents lost their inhibitory activity. nih.gov This suggests that while N-substitution can be beneficial, the specific nature of the substituent, in this case, the chloroethyl group, is crucial and can be detrimental to certain biological activities.
The versatility of the benzotriazole scaffold allows for its incorporation into larger heterocyclic systems, which can modulate the biological activity of the parent molecule. nih.gov For example, the fusion of benzotriazole with other heterocyclic rings, such as quinolones, has been shown to modify their mode of action. nih.gov
The following table summarizes the influence of different modifications on the benzotriazole core on biological activity, based on findings from various studies.
| Modification Type | Position of Modification | Observed Effect on Biological Activity | Reference Compound(s) |
| N-Alkylation | N1 or N2 position | Enhanced inhibitory activity against HCV NTPase/helicase. | 2-methyl, 2-ethyl, and 2-propyl derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole |
| N-Chloroethylation | N1 or N2 position | Loss of inhibitory activity against HCV NTPase/helicase. | 1- and 2-chloroethyl derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole |
| Halogenation | Benzene ring | Can enhance biological activity. | Chlorosubstituted, phenoxyacetyl benzotriazoles |
| Fusion with other heterocycles | Benzotriazole core | Modification of the drug's mode of action. | Benzotriazole-quinolone hybrids |
These findings underscore the principle that even subtle changes to the benzotriazole core can lead to significant alterations in biological activity. The specific case of the chloroethyl substituent in the context of tetrabromobenzotriazole derivatives demonstrates that predictions about activity based on general trends in N-alkylation are not always straightforward and that each modification must be empirically tested to determine its effect. nih.gov
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of N-alkylated benzotriazoles, including 1-(2-Chloroethyl)-1H-1,2,3-benzotriazole, has traditionally involved the reaction of benzotriazole (B28993) with alkyl halides. ontosight.ai However, future research is increasingly directed towards "green" and sustainable synthetic protocols that minimize environmental impact and improve efficiency.
Conventional synthesis methods often require long reaction times and the use of potentially hazardous solvents. scholarsresearchlibrary.com Emerging research focuses on alternatives such as microwave-assisted synthesis, which has been shown to dramatically reduce reaction times and increase product yields for benzotriazole derivatives. ijpsonline.com Another promising area is the development of solvent-free reaction conditions. scholarsresearchlibrary.com The use of basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH), as both a catalyst and reaction medium represents an efficient and environmentally friendly approach to the N-alkylation of benzotriazole, offering high yields and easy product separation. researchgate.net
Future methodologies will likely focus on catalysis using earth-abundant metals or metal-free systems, reactions in aqueous media, and protocols that offer high regioselectivity, ensuring the preferential formation of the N1-substituted isomer over the N2-isomer. rsc.orgmdpi.com
| Methodology | Typical Conditions | Advantages | Research Focus |
|---|---|---|---|
| Conventional Heating | Organic solvents (e.g., DMF), base (e.g., K2CO3), prolonged heating. iisj.in | Well-established procedures. | Improving yields and reducing side products. |
| Microwave-Assisted Synthesis | Solvent or solvent-free, rapid heating cycles. ijpsonline.com | Significant reduction in reaction time, often higher yields. ijpsonline.com | Optimization for a wider range of substrates and scale-up. |
| Ultrasonication | Solvent-free, mechanical energy input. scholarsresearchlibrary.com | Shorter reaction times, operational simplicity, eco-friendly. scholarsresearchlibrary.com | Exploring synergy with other green techniques. |
| Ionic Liquid Catalysis | Basic ionic liquid as catalyst and medium, solvent-free. researchgate.net | High efficiency, catalyst recyclability, environmentally benign. researchgate.net | Design of new task-specific ionic liquids. |
Deeper Mechanistic Elucidation of Reactivity and Biological Phenomena
The this compound molecule possesses two key reactive sites: the benzotriazole ring system and the terminal chloroethyl group. The benzotriazole moiety can participate in various interactions, including hydrogen bonding and π–π stacking, which are crucial for its biological activity. iisj.in The chloroethyl group acts as an electrophile, capable of alkylating nucleophiles such as the side chains of amino acid residues in proteins.
Future research will aim to provide a more profound understanding of these interactions at a molecular level. Mechanistic studies are needed to elucidate how benzotriazole derivatives inhibit specific enzymes. For example, various derivatives have been shown to inhibit enzymes crucial for microbial survival, such as tyrosyl-tRNA synthetase in Staphylococcus aureus or CYP51 in fungi. nih.govcurrentopinion.be Computational methods, such as molecular docking, are becoming indispensable tools for predicting binding modes and guiding the synthesis of more potent inhibitors. currentopinion.be These studies help to understand the structure-activity relationships (SAR), revealing how different substituents on the benzotriazole ring influence biological potency. nih.govcurrentopinion.be
| Target Class | Specific Example | Potential Mechanism of Action | Therapeutic Area |
|---|---|---|---|
| Bacterial Enzymes | Tyrosyl-tRNA Synthetase currentopinion.be | Inhibition of protein synthesis via interaction with key amino acid residues. currentopinion.be | Antibacterial |
| Fungal Enzymes | Cytochrome P450 51 (CYP51/Ergosterol 14α-demethylase) nih.gov | Disruption of fungal cell membrane synthesis. nih.gov | Antifungal |
| Protozoal Targets | Cellular components of Acanthamoeba castellanii researchgate.net | Disruption of cellular integrity and function. researchgate.net | Antiprotozoal |
| Viral Proteases | SARS-3CLpro ias.ac.in | Inactivation of proteases essential for viral replication. ias.ac.in | Antiviral |
| Kinases / Deacetylases | Protein Kinase CK2, Histone Deacetylase (HDAC) nih.govbohrium.com | Modulation of cellular signaling and gene expression. nih.govbohrium.com | Anticancer |
Rational Design of Next-Generation Chemical Probes and Scaffolds
The benzotriazole scaffold is a versatile platform for the rational design of new molecules. gsconlinepress.comresearchgate.net this compound is particularly valuable as a reactive intermediate. Its chloroethyl group can be readily displaced by nucleophiles, allowing the covalent attachment of the benzotriazole pharmacophore to other molecules of interest. This makes it an ideal precursor for creating chemical probes to study biological systems or for developing new therapeutic agents through molecular hybridization. researchgate.net
Future research in this area will focus on:
Covalent Probes: Designing molecules where the 1-(2-chloroethyl)benzotriazole moiety acts as a "warhead" to covalently label and inhibit specific proteins. This approach can lead to highly potent and selective inhibitors.
Hybrid Molecules: Linking the benzotriazole scaffold to other known pharmacophores to create hybrid drugs with dual modes of action or improved pharmacological profiles. researchgate.net
Fragment-Based Drug Discovery (FBDD): Using the benzotriazole core as a starting fragment and elaborating its structure based on detailed biophysical and structural data of its interaction with a biological target.
The ultimate goal is to move beyond serendipitous discovery towards the rational, structure-based design of benzotriazole derivatives with precisely tailored biological activities and selectivity. nih.gov
Integration in Supramolecular Chemistry
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Research has shown that the parent compound, 1H-benzotriazole, can self-assemble in aqueous solutions to form nanoparticles. researchgate.net This aggregation is driven by a combination of hydrophobic effects and intermolecular interactions.
The amphiphilic nature of this compound, which combines a hydrophobic aromatic ring system with a more polar chloroethyl group, suggests its potential for integration into complex supramolecular architectures. Future research directions could explore:
Self-Assembly: Investigating the conditions under which 1-(2-chloroethyl)benzotriazole and its derivatives self-assemble into well-defined structures like micelles, vesicles, or fibers.
Co-crystals and Molecular Complexes: Using it as a building block to form co-crystals with other molecules. researchgate.net This can be used to modify physical properties or to create materials with novel photophysical characteristics, such as tuning the excited-state intramolecular proton transfer (ESIPT) process. researchgate.net
Host-Guest Chemistry: Incorporating the benzotriazole moiety into larger host molecules like cyclodextrins or calixarenes to develop systems for molecular recognition or controlled release.
These endeavors could lead to new materials for applications in sensing, drug delivery, and nanotechnology.
Advanced Analytical Methodologies for Complex System Analysis
As the applications of benzotriazole derivatives expand, so does the need for sensitive and reliable analytical methods to detect and quantify them in complex matrices such as environmental water, biological fluids, and plant materials. dntb.gov.ua
Current research has established powerful techniques based on liquid chromatography coupled with mass spectrometry (LC-MS). uva.nl Future advancements will likely focus on enhancing the efficiency of sample preparation and the sensitivity of detection. Key areas of development include:
Microextraction Techniques: Miniaturized sample preparation methods like air-assisted liquid-liquid microextraction (AALLME) and bar adsorptive microextraction (BAµE) are being developed to reduce solvent consumption and pre-treatment time while improving enrichment factors. researchgate.netsemanticscholar.org
High-Resolution Mass Spectrometry (HRMS): The use of instruments like Orbitrap mass spectrometers allows for highly accurate mass measurements, enabling the confident identification of target analytes and their transformation products in complex samples without the need for reference standards. dntb.gov.uauva.nl
Compound-Specific Isotope Analysis (CSIA): This technique can provide insights into the environmental fate and degradation pathways of benzotriazole contaminants. dntb.gov.ua
The development of these advanced methodologies is crucial for monitoring the presence of these compounds in the environment and for pharmacokinetic studies in biological systems.
| Technique | Principle | Application |
|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte preconcentration from a liquid sample onto a solid sorbent, followed by elution. uva.nl | Trace analysis in environmental water samples. uva.nl |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid extraction of analytes into a small volume of solvent dispersed in the sample. researchgate.net | Isolation of benzotriazoles from aqueous matrices. researchgate.net |
| Bar Adsorptive Microextraction (BAµE) | Adsorption of analytes onto a coated bar, followed by thermal or liquid desorption. semanticscholar.org | Monitoring trace levels in diverse water samples (rain, waste, tap water). semanticscholar.org |
| HPLC-DAD | Separation by High-Performance Liquid Chromatography with Diode-Array Detection. semanticscholar.org | Quantification of known analytes in less complex samples. |
| LC-MS/MS | Separation by LC coupled to Tandem Mass Spectrometry for selective and sensitive detection. dntb.gov.ua | Targeted quantification at very low concentrations. |
| LC-HRMS (e.g., Orbitrap) | Separation by LC coupled to High-Resolution Mass Spectrometry. uva.nl | Accurate mass screening for identification of known and unknown derivatives and transformation products. uva.nl |
Q & A
Q. What are the optimal synthetic conditions for preparing 1-(2-Chloroethyl)-1H-1,2,3-benzotriazole, and how is purity validated?
Methodological Answer: The synthesis typically involves reacting benzotriazole derivatives with chloroethylating agents under controlled conditions. For example, sodium hypochlorite in acetic acid (50% aqueous) at room temperature can chlorinate benzotriazole precursors, as demonstrated in analogous syntheses . Purification via recrystallization (e.g., acetone) yields high-purity crystals. Purity is validated using HPLC (≥95% purity threshold) and melting point analysis, while structural confirmation relies on H/C NMR and single-crystal X-ray diffraction (e.g., C–Cl bond length: 1.73 Å, triazole ring geometry) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray crystallography resolves bond lengths (e.g., N–N: 1.288–1.389 Å) and intermolecular interactions (e.g., N···Cl contacts: 2.818 Å) .
- NMR spectroscopy identifies substituent effects: H NMR shows δ 4.2–4.5 ppm for CHCl protons, while C NMR confirms sp hybridization at the chloroethyl carbon (δ 45–50 ppm) .
- IR spectroscopy detects triazole ring vibrations (1,520–1,600 cm) and C–Cl stretches (550–650 cm) .
Advanced Research Questions
Q. How does the chloroethyl group modulate reactivity in nucleophilic substitutions compared to other benzotriazole derivatives?
Methodological Answer: The chloroethyl group enhances electrophilicity, enabling nucleophilic displacement reactions (e.g., with amines or thiols). Kinetic studies show faster substitution rates than non-chlorinated analogs due to the electron-withdrawing Cl atom. For example, in S2 reactions, activation energy decreases by ~15 kJ/mol compared to methyl-substituted derivatives . Competitive pathways (e.g., elimination) are minimized by using polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) .
Q. What computational approaches predict the photolytic degradation pathways of this compound?
Methodological Answer: Multiconfigurational methods like CASPT2/CASSCF analyze excited-state potential energy surfaces. For benzotriazoles, S→T intersystem crossing occurs at ~3.2 eV, leading to N–Cl bond cleavage (dominant pathway). Non-adiabatic molecular dynamics (NAMD) simulations correlate with experimental UV-Vis spectra (λ = 270 nm) and quantum yields (Φ = 0.12) .
Q. How does this compound act as a precursor in synthesizing trisubstituted phenols?
Methodological Answer: The compound reacts with arylacetyl chlorides to form 1-(benzotriazolyl)-2-ones, which undergo Michael addition with α,β-unsaturated ketones. Key steps:
Acylation : Neat heating (80°C, 2 h) with acid chlorides yields intermediates (85–92% yield) .
Nucleophilic Attack : NaOH (5 M) in acetonitrile facilitates deprotonation, enabling regioselective phenol formation (2,3,5-trisubstitution) .
Critical parameters: stoichiometric control (1:1.2 benzotriazole:acid chloride) and exclusion of moisture.
Q. How can conflicting reports on reaction yields be resolved when using this compound under varying catalytic conditions?
Methodological Answer: Discrepancies often arise from:
- Catalyst loading : Pd(OAc) at 5 mol% vs. 10 mol% alters yields by 20–25% in cross-couplings .
- Solvent polarity : DMSO increases byproduct formation (e.g., elimination products) compared to THF .
Statistical optimization (e.g., DoE) identifies ideal conditions: 7.5 mol% catalyst, 60°C, THF (R = 0.91) .
Applications in Materials Science
Q. What design principles improve proton conductivity in hybrid membranes incorporating this compound?
Methodological Answer: Blending with sulfonated polysulfone (SPSU) enhances anhydrous proton transport. The chloroethyl group stabilizes hydrogen-bonding networks with sulfonic acid groups (–SOH), increasing conductivity to 10 S/cm at 120°C. Optimal ratios: 30 wt% benzotriazole derivative in SPSU (thermal stability up to 200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
